

physicochemical properties of 5-ALA benzyl ester

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Compound of Interest

Compound Name: *5-Aminolevulinic acid benzyl ester hydrochloride*

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An In-depth Technical Guide to the Physicochemical Properties of 5-ALA Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminolevulinic acid (5-ALA) is a naturally occurring amino acid and a critical precursor in the heme biosynthesis pathway.[1] Its exogenous administration leads to the selective accumulation of the photosensitizer Protoporphyrin IX (PpIX) in neoplastic tissues, a phenomenon harnessed for photodynamic therapy (PDT) and fluorescence-guided surgery (FGS).[2][3] However, 5-ALA itself is a polar, zwitterionic molecule with limited skin permeability and stability at physiological pH.[4][5]

To overcome these limitations, various ester derivatives have been synthesized to act as more lipophilic prodrugs.[5] Among these, 5-ALA benzyl ester has emerged as a compound of interest. As a prodrug, it is designed to facilitate passage across cell membranes before being hydrolyzed by intracellular esterases to release 5-ALA, which then enters the heme synthesis pathway.[6] This guide provides a comprehensive overview of the core physicochemical properties of 5-ALA benzyl ester, detailed experimental protocols, and insights into its biological mechanism of action.

Core Physicochemical Properties

5-ALA benzyl ester is typically handled as a hydrochloride salt to improve its stability and handling characteristics. The following data pertains to 5-ALA benzyl ester hydrochloride.

General Properties

| Property | Value | Source(s) |
|---------------|--|---|
| Chemical Name | 5-Aminolevulinic acid benzyl ester hydrochloride | [7] [8] |
| Synonyms | Benzyl 5-amino-4-oxopentanoate hydrochloride, Benzyl-ALA hydrochloride | [7] [9] |
| Appearance | White to off-white solid powder | [10] |
| Purity | >98% (as determined by HPLC) | [11] |

Chemical and Molecular Data

| Property | Value | Source(s) |
|-------------------|---|---|
| CAS Number | 163271-32-7 | [8] [11] [12] |
| Molecular Formula | C ₁₂ H ₁₆ ClNO ₃ | [7] [8] [11] [12] |
| Molecular Weight | 257.72 g/mol | [7] |
| SMILES | Cl.NCC(=O)CCC(=O)OCc1ccccc1 | [11] |

Solubility Profile

5-ALA benzyl ester hydrochloride exhibits solubility in various organic solvents, which is critical for its formulation and experimental use.

| Solvent | Solubility | Source(s) |
|--|------------------------|---|
| DMSO | 250 mg/mL (970.08 mM) | [10] [11] |
| DMSO/PEG300/Tween-80/Saline (10:40:5:45) | ≥ 2.08 mg/mL (8.07 mM) | [9] |
| DMSO/Corn Oil (10:90) | ≥ 2.08 mg/mL (8.07 mM) | [9] |

Stability and Storage

Proper storage is crucial to maintain the integrity of the compound.

| Condition | Details | Source(s) |
|---------------------|---|--|
| Solid State Storage | Store at -20°C, protected from light. Stable for ≥ 2 years under these conditions. | [7] [11] |
| Solution Stability | Limited stability at neutral pH. Can be stored in solutions at pH 4 without significant degradation. At pH near 5, dimerization can occur, and at pH > 5.5, hydrolysis is possible. | [4] [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and application of 5-ALA benzyl ester.

Synthesis of 5-ALA Benzyl Ester (Fischer-Speier Esterification)

This protocol describes a general method for the synthesis of amino acid benzyl esters, adapted for 5-ALA.

Objective: To synthesize 5-ALA benzyl ester via acid-catalyzed esterification.

Materials:

- 5-Aminolevulinic acid hydrochloride
- Benzyl alcohol (anhydrous)
- p-Toluenesulfonic acid (PTSA)
- Toluene (or another suitable water-azeotroping solvent)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend 5-aminolevulinic acid hydrochloride (1 eq.) in toluene.
- Add benzyl alcohol (1.5-2.0 eq.) and a catalytic amount of p-toluenesulfonic acid (0.1 eq.).
- Azeotropic Reflux: Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Cool the reaction mixture to room temperature. Dilute with dichloromethane and wash sequentially with saturated NaHCO_3 solution, water, and brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude ester by column chromatography on silica gel to yield the pure 5-ALA benzyl ester.[\[13\]](#)

Determination of Solubility (Gravimetric Method)

This protocol provides a reliable method for quantifying the solubility of 5-ALA benzyl ester in a specific solvent.

Objective: To determine the solubility of 5-ALA benzyl ester in a given solvent at a specified temperature.[\[14\]](#)

Materials:

- 5-ALA benzyl ester hydrochloride (high purity)
- Selected organic solvent (analytical grade)
- Analytical balance (readable to 0.1 mg)
- Temperature-controlled shaker or water bath
- Vials with sealed caps
- Syringe filters (0.22 μm , solvent-compatible)

Procedure:

- **Preparation of Saturated Solution:** Add an excess amount of 5-ALA benzyl ester to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial. Seal the vial.
- **Equilibration:** Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate for 24 hours to ensure equilibrium is reached.

- **Sample Collection:** Allow the vial to stand at the set temperature for at least 2 hours for the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.22 μm filter.
- **Solvent Evaporation:** Dispense the filtered, saturated solution into a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum desiccator until a constant weight is achieved.
- **Calculation:** Reweigh the vial containing the dried solute. The solubility is calculated as the mass of the solute divided by the volume of the solvent used.

In Vitro Protoporphyrin IX (PpIX) Accumulation Assay

This protocol details the procedure for measuring the ability of 5-ALA benzyl ester to induce PpIX in cancer cells.

Objective: To quantify PpIX fluorescence in a cell line after treatment with 5-ALA benzyl ester.

Materials:

- SW480 colon carcinoma cells (or other suitable cell line)
- Cell culture medium (e.g., DMEM with 10% FBS)
- 5-ALA benzyl ester hydrochloride stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- Fluorescence microplate reader or fluorescence microscope

Procedure:

- **Cell Seeding:** Seed SW480 cells into a 96-well plate (for plate reader analysis) or on glass coverslips in a 24-well plate (for microscopy) and allow them to adhere overnight.
- **Treatment:** Prepare working solutions of 5-ALA benzyl ester hydrochloride in a cell culture medium at desired concentrations (e.g., 0.12 mM to 0.6 mM).^[11] Remove the old medium from the cells and add the treatment medium.

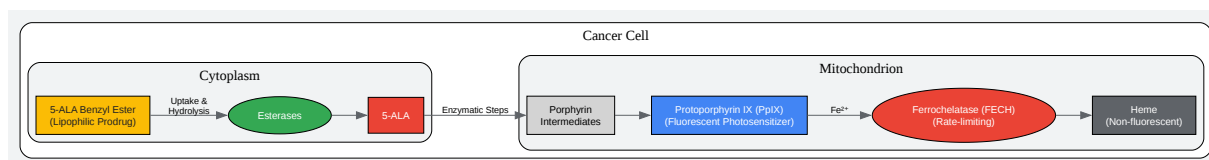
- Incubation: Incubate the cells for a specified period (e.g., 3 hours) at 37°C in a CO₂ incubator.[\[11\]](#)
- Washing: After incubation, remove the treatment medium and wash the cells twice with PBS to remove any extracellular compound.
- Fluorescence Measurement:
 - Plate Reader: Add fresh PBS or medium to the wells and measure the fluorescence intensity using an excitation wavelength around 405 nm and an emission wavelength around 635 nm.
 - Microscopy: Mount the coverslips on a slide and visualize the red PpIX fluorescence using an appropriate filter set.
- Data Analysis: Quantify the fluorescence intensity and compare it to untreated control cells.

Biological Activity and Signaling Pathways

The primary biological function of 5-ALA benzyl ester is to serve as a prodrug for 5-ALA, which is then converted into the photosensitizer PpIX.

Heme Biosynthesis Pathway

Once inside the cell, 5-ALA benzyl ester is cleaved by non-specific esterases to release 5-ALA. This 5-ALA then enters the mitochondrial heme synthesis pathway. A series of enzymatic steps convert 5-ALA into PpIX. In cancer cells, the final enzymatic step, the conversion of PpIX to heme by ferrochelatase (FECH), is often less efficient, leading to an accumulation of fluorescent PpIX.[\[15\]](#)



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Caption: Intracellular conversion of 5-ALA benzyl ester to Protoporphyrin IX (PpIX).

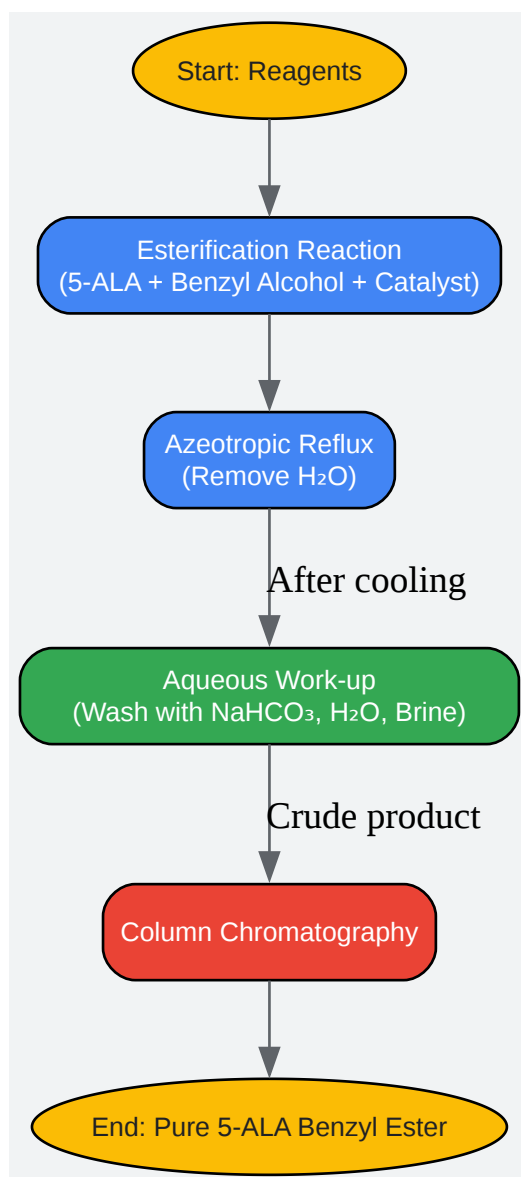
Cellular Uptake and Transport

Unlike 5-ALA, which is transported into cells via specific carriers like system BETA transporters, its ester derivatives are not recognized by these transporters.[16] The increased lipophilicity of 5-ALA benzyl ester compared to the parent 5-ALA molecule is believed to facilitate its transport across the cell membrane primarily through passive diffusion.[5] This difference in uptake mechanism can lead to significantly higher intracellular concentrations and subsequent PpIX accumulation, especially in tumor cells.[6]

Visualization of Experimental and Logical Workflows

General Synthesis Workflow

The following diagram illustrates the logical steps involved in the synthesis and purification of 5-ALA benzyl ester.

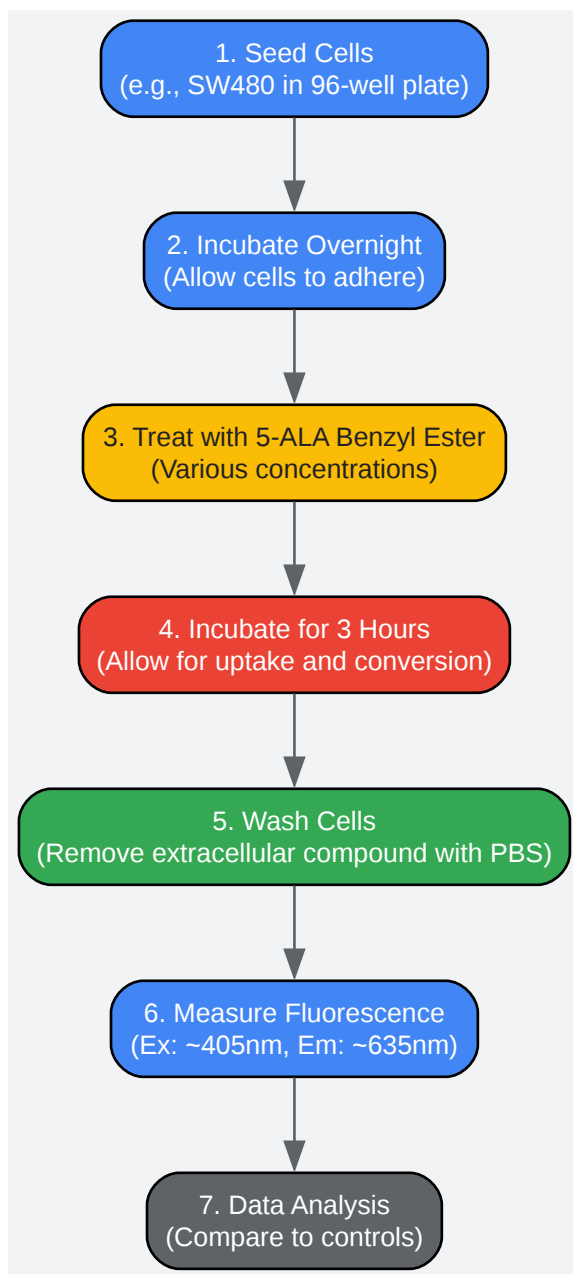


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Caption: Logical workflow for the synthesis of 5-ALA benzyl ester.

In Vitro PpIX Assay Workflow

This diagram outlines the standard experimental procedure for assessing the efficacy of 5-ALA benzyl ester in cell culture.



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Caption: Experimental workflow for in vitro PpIX accumulation assay.

Applications in Research and Drug Development

5-ALA benzyl ester serves as a valuable tool for researchers in several capacities:

- **Photodetection Agent:** It is used as a precursor to induce PpIX accumulation, which can then be used to visualize tumor margins during research on fluorescence-guided resection.^{[7][9]}

- PDT Research: The compound is a key agent in preclinical studies to evaluate and optimize photodynamic therapy protocols. Studies have shown that simple esters like the hexyl and benzyl esters can lead to significantly higher PpIX accumulation in tumor cells compared to 5-ALA, potentially allowing for lower doses and shorter incubation times.[6]
- Prodrug Development: It serves as a benchmark compound for the design and evaluation of new, more advanced 5-ALA derivatives with improved stability, targeting, and efficacy.[6]

In conclusion, 5-ALA benzyl ester represents a significant refinement of its parent compound, offering enhanced lipophilicity and improved potential for inducing PpIX in target cells. Its well-defined physicochemical properties and predictable biological activity make it an essential compound for professionals in oncology research and the development of photodynamic therapies.

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